2-Bromo-5-(2-(bromomethyl)butyl)thiophene
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Overview
Description
2-Bromo-5-(2-(bromomethyl)butyl)thiophene is a synthetic organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine atoms at the 2 and 5 positions of the thiophene ring, with a bromomethylbutyl side chain attached to the 5 position. Thiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2-(bromomethyl)butyl)thiophene typically involves the bromination of thiophene derivatives. One common method is the bromination of 2-bromo-5-methylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2-(bromomethyl)butyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are employed.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used.
Major Products Formed
Substitution: Formation of substituted thiophenes with various functional groups.
Coupling: Formation of biaryl compounds with extended conjugation.
Oxidation: Formation of sulfoxides and sulfones.
Scientific Research Applications
2-Bromo-5-(2-(bromomethyl)butyl)thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2-(bromomethyl)butyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms and the thiophene ring contribute to the compound’s reactivity and binding affinity. In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with a single bromine atom at the 2 position.
5-Bromo-2,2’-bithiophene: A dimeric thiophene with bromine atoms at the 5 positions of each thiophene ring.
Uniqueness
2-Bromo-5-(2-(bromomethyl)butyl)thiophene is unique due to its specific substitution pattern and the presence of a bromomethylbutyl side chain. This structural feature imparts distinct reactivity and properties, making it valuable for specialized applications in medicinal chemistry and material science .
Properties
IUPAC Name |
2-bromo-5-[2-(bromomethyl)butyl]thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2S/c1-2-7(6-10)5-8-3-4-9(11)12-8/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAQVCXPAVFTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(S1)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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